

Physical and chemical properties of Ethyl 2-amino-1-benzothiophene-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-1-benzothiophene-3-carboxylate

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An In-depth Technical Guide to **Ethyl 2-amino-1-benzothiophene-3-carboxylate**

Topic: Physical and Chemical Properties of **Ethyl 2-amino-1-benzothiophene-3-carboxylate**

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Ethyl 2-amino-1-benzothiophene-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It details the molecule's core physical and chemical properties, outlines common experimental protocols for its synthesis and characterization, and presents logical workflows for its handling and analysis.

Core Properties and Identifiers

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a solid organic compound.^[1] Its core structure consists of a fused benzene and thiophene ring system, forming the benzothiophene scaffold. This scaffold is prevalent in numerous biologically active compounds.^{[2][3]} The molecule is further functionalized with an amino group at the 2-position and an ethyl carboxylate group at the 3-position, which are key sites for further chemical modification.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	ethyl 2-amino-1-benzothiophene-3-carboxylate	[4]
CAS Number	7311-95-7	[4][5]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ S	[4][5]
Molecular Weight	221.28 g/mol	[1][4]
Monoisotopic Mass	221.05104977 Da	[4][5]
Appearance	Solid	[1]
Melting Point	108.6 °C	[1]
Boiling Point	>290 °C (decomposition)	[1]
Topological Polar Surface Area	80.6 Å ²	[4][5]

Spectroscopic and Analytical Data

Characterization of **Ethyl 2-amino-1-benzothiophene-3-carboxylate** relies on standard analytical techniques. While a complete dataset for this specific molecule is not publicly aggregated, the expected spectral characteristics can be inferred from closely related 2-aminothiophene-3-carboxylate derivatives.

Table 2: Expected Spectroscopic Data

Technique	Expected Peaks / Signals
^1H NMR	Signals for aromatic protons (benzo group), NH_2 protons (broad singlet), and ethyl ester protons (quartet and triplet).
^{13}C NMR	Signals for aromatic carbons, thiophene ring carbons, carbonyl carbon ($\text{C}=\text{O}$), and ethyl ester carbons.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (amine, $\sim 3400\text{-}3300\text{ cm}^{-1}$), $\text{C}=\text{O}$ stretching (ester, $\sim 1700\text{-}1650\text{ cm}^{-1}$), and $\text{C}=\text{C}$ stretching (aromatic, $\sim 1600\text{-}1450\text{ cm}^{-1}$). ^[6]
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the compound's molecular weight.
HPLC Assay	$\geq 96.0\%$ purity. ^[1]

Experimental Protocols

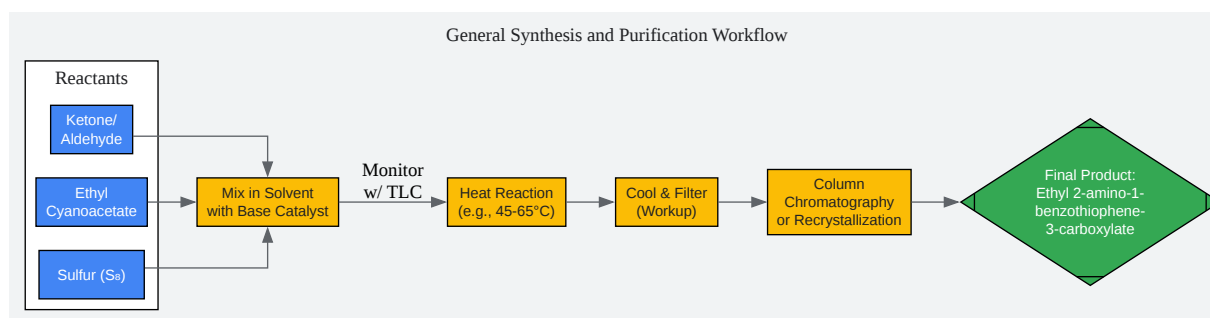
Synthesis via Gewald Reaction

The synthesis of 2-aminothiophenes is commonly achieved through the Gewald three-component reaction.^[7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α -cyano ester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.^{[6][8]}

General Protocol:

- **Preparation:** To a suitable reaction vessel, add the appropriate ketone precursor, ethyl cyanoacetate, and elemental sulfur in equimolar amounts, dissolved in a solvent like ethanol or methanol.^{[6][8]}
- **Catalyst Addition:** Slowly add a catalytic amount of an organic base, such as morpholine or diethylamine, to the mixture with stirring.^{[6][8]}

- Reaction: Heat the reaction mixture, typically between 45-65 °C, for several hours.[6][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9][10]
- Workup: After completion, cool the mixture. The product often precipitates and can be collected by filtration.[6][8]
- Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure 2-aminothiophene derivative.[9][10]



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Caption: A generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

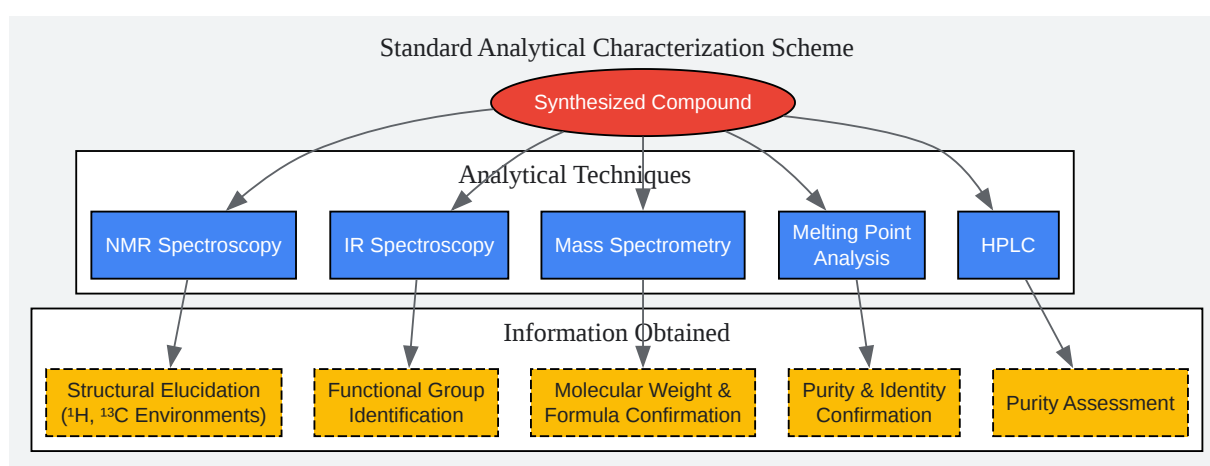
Analytical Characterization

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods.

Instrumentation:

- NMR Spectra: Recorded on spectrometers such as a Bruker (300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. [6][11]

- IR Spectra: Typically recorded on an FTIR spectrometer using KBr pellets to prepare the solid sample.[6][11]
- Mass Spectrometry: Performed using techniques like GC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight and fragmentation pattern.[10][11]
- Melting Point: Determined using a calibrated melting point apparatus.[6]



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Caption: Logical workflow illustrating the key analytical techniques for compound characterization.

Safety and Handling

Based on available GHS data, **Ethyl 2-amino-1-benzothiophene-3-carboxylate** is associated with several hazards.[4][5]

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed (H302).[4]
- Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area

or a fume hood.

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities.[3][8] Derivatives have been investigated for their potential as:

- Antimicrobial and antifungal agents.[2][8]
- Anti-inflammatory and analgesic compounds.[8]
- Antitumor agents.[8]
- Allosteric enhancers of A1-adenosine receptors.[2][3]

Ethyl 2-amino-1-benzothiophene-3-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules and libraries for screening in drug discovery programs.
[12]

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